Z-Asn-Phe-Ome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

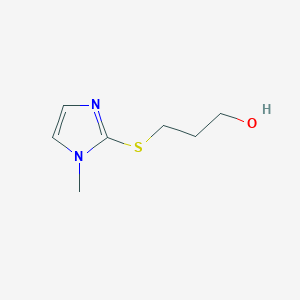

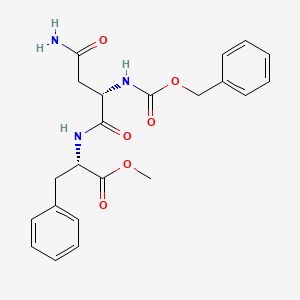

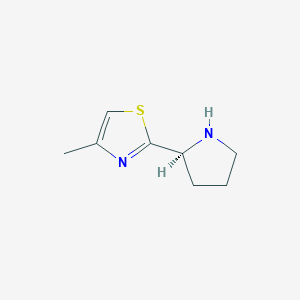

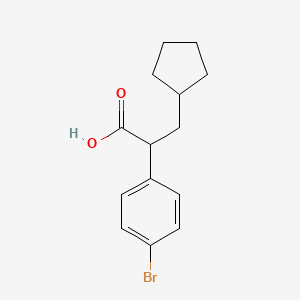

Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Z-Asn-Phe-Ome can undergo various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to form Z-Asn-Phe-OH.

Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common.

Substitution: The carbobenzoxy protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.

Deprotection: The carbobenzoxy group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Major Products

Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.

Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.

Scientific Research Applications

Z-Asn-Phe-Ome has several applications in scientific research:

Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.

Drug Delivery: Its self-assembling properties make it useful in the design of nanostructures and hydrogels for drug delivery systems.

Biomaterials: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Z-Asn-Phe-NH2: Similar structure but with an amide group instead of a methyl ester.

Z-Asn-OMe: Contains only the asparagine residue with a methyl ester group.

Z-Phe-Phe-Ome: Another dipeptide with phenylalanine residues.

Uniqueness

Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .

Properties

CAS No. |

4976-86-7 |

|---|---|

Molecular Formula |

C22H25N3O6 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29) |

InChI Key |

XHINWMJGDYTIFM-UHFFFAOYSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine](/img/structure/B8594233.png)

![Spiro[2.5]octane-4-carbaldehyde](/img/structure/B8594245.png)

![Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8594252.png)

![{[(9H-Carbazol-2-yl)oxy]methyl}phosphonic acid](/img/structure/B8594271.png)

![2-Chloro-4-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8594286.png)